o-((2-Hydroxyethyl)amino)phenol sulphate

Description

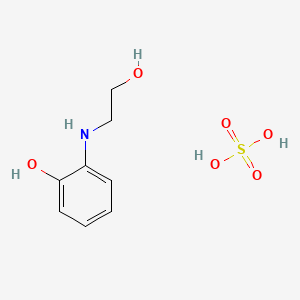

o-((2-Hydroxyethyl)amino)phenol sulphate (CAS No. 83763-48-8), also known by its IUPAC name (3-ammonio-4-methoxyphenyl)(2-hydroxyethyl)ammonium sulphate, is a synthetic organic compound primarily used in hair dye formulations . Structurally, it consists of a methoxy-substituted aromatic ring linked to a hydroxyethylamino group, with a sulphate counterion enhancing its water solubility. This compound belongs to the class of oxidative hair dyes, where it acts as a precursor that undergoes oxidation to form colored pigments upon application . Its sulphate group improves stability and solubility in cosmetic formulations, making it suitable for commercial products.

Properties

CAS No. |

43100-74-9 |

|---|---|

Molecular Formula |

C8H13NO6S |

Molecular Weight |

251.26 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)phenol;sulfuric acid |

InChI |

InChI=1S/C8H11NO2.H2O4S/c10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h1-4,9-11H,5-6H2;(H2,1,2,3,4) |

InChI Key |

LBORBJWFQPAQGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCO)O.OS(=O)(=O)O |

Related CAS |

83732-79-0 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Phenols

A common approach is the reaction of o-halogenated phenols (e.g., o-chlorophenol or o-fluorophenol derivatives) with 2-aminoethanol or diethanolamine under catalytic conditions. For example, a patent describes the preparation of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde by reacting p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine in the presence of Lewis acid catalysts such as aluminum chloride or zinc dichloride in high-boiling solvents like toluene, xylene, or methyl isobutyl ketone (MIBK) at 100–140 °C for 24 hours. The reaction proceeds via nucleophilic aromatic substitution, yielding the amino phenol derivative with high purity (>99%) and yields around 57–61% after workup and recrystallization.

| Parameter | Conditions/Details |

|---|---|

| Starting materials | p-Fluorobenzaldehyde or p-chlorobenzaldehyde |

| Nucleophile | Diethanolamine or 2-aminoethanol |

| Catalyst | Aluminum chloride, zinc dichloride |

| Solvent | Toluene, xylene, chlorobenzene, MIBK, propyl carbinol |

| Temperature | 100–140 °C |

| Reaction time | 24 hours |

| Workup | Acidification to pH 6.5–7.5, extraction with organic solvents, drying, recrystallization |

| Yield | 57–61% |

| Purity (HPLC) | >99% |

Schiff Base Formation and Reduction

Another synthetic route involves the formation of Schiff bases by condensation of aminophenol derivatives with aldehydes, followed by reduction to the corresponding amino alcohols. Research on related aminophenol Schiff bases shows that condensation reactions in ethanol or methanol with triethylamine as a base catalyst at reflux for 10–15 hours yield the Schiff base intermediates in high yields (60–98%). Subsequent reduction (e.g., catalytic hydrogenation) can convert these Schiff bases into the desired amino phenol derivatives.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Schiff base formation | Aminophenol + aldehyde, EtOH, Et3N, reflux 10–15 h | 60–98 | Base catalyzed condensation |

| Reduction to amino alcohol | Catalytic hydrogenation or chemical reduction | Variable | Converts imine to amine |

Sulphate Salt Formation

The conversion of the free amino phenol compound to its sulphate salt is typically achieved by treatment with sulfuric acid or sulfur trioxide complexes under controlled pH and temperature conditions.

Acidification and Salt Formation

The amino phenol is dissolved in an appropriate solvent (e.g., water, ethanol), and sulfuric acid is added dropwise to maintain a pH around 1–3, facilitating the formation of the sulphate salt. The reaction mixture is stirred at low temperature (0–5 °C) to prevent side reactions and to promote crystallization of the sulphate salt. The solid is then filtered, washed, and dried under vacuum to yield o-((2-Hydroxyethyl)amino)phenol sulphate with high purity.

| Parameter | Conditions/Details |

|---|---|

| Starting material | o-((2-Hydroxyethyl)amino)phenol |

| Acid | Sulfuric acid (H2SO4) |

| Solvent | Water, ethanol |

| Temperature | 0–5 °C |

| pH | 1–3 |

| Reaction time | 1–3 hours |

| Isolation | Filtration, washing, vacuum drying |

| Product | This compound |

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Amino phenol synthesis | Nucleophilic aromatic substitution | o-Halogenated phenol + 2-aminoethanol, AlCl3 catalyst, 100–140 °C, 24 h | 57–61 | >99 | Industrially scalable, single-step |

| Schiff base route | Condensation + reduction | Aminophenol + aldehyde, Et3N, EtOH reflux, then reduction | 60–98 | High | Two-step, versatile for derivatives |

| Sulphate salt formation | Acidification | Amino phenol + H2SO4, 0–5 °C, pH 1–3 | Quantitative | High | Standard salt formation procedure |

Research Findings and Industrial Relevance

The nucleophilic substitution method using halogenated phenols and diethanolamine is favored for industrial production due to its simplicity, high purity, and relatively good yield. The use of Lewis acid catalysts and high-boiling solvents facilitates the reaction and product isolation.

Schiff base formation followed by reduction offers a flexible synthetic route for structural analogs but involves more steps and may require careful control of reduction conditions.

Sulphate salt formation is a straightforward acid-base reaction, critical for improving the compound’s solubility, stability, and bioavailability in pharmaceutical applications.

Analytical techniques such as HPLC, NMR, and IR spectroscopy are essential for confirming product purity and structure throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide

Conditions: Acidic or basic medium, room temperature

-

Reduction

Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst

Conditions: Room temperature, atmospheric pressure

-

Substitution

Reagents: Alkyl halides, acyl chlorides

Conditions: Basic medium, elevated temperature

Major Products Formed

Oxidation: Quinones

Reduction: Aminophenol derivatives

Substitution: Alkylated or acylated phenol derivatives

Scientific Research Applications

O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in biochemical assays and as a substrate for enzyme reactions.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the manufacture of hair dyes and cosmetic products due to its coloring properties.

Mechanism of Action

The mechanism of action of O-[(2-HYDROXYETHYL)AMINO]PHENOL SULFATE involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

Cell Signaling: It can modulate cell signaling pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2-Amino-4-hydroxyethylaminoanisole (Non-Sulphated Form)

- CAS No.: 83763-47-7

- IUPAC Name: 2-[(3-amino-4-methoxyphenyl)amino]ethanol

- Key Differences: Solubility: The non-sulphated form lacks the sulphate ion, reducing its water solubility compared to the sulphated derivative. Stability: The sulphate group in the target compound likely enhances shelf-life by preventing premature oxidation. Application: Both compounds function as hair dye intermediates, but the sulphate variant is preferred in formulations requiring pH stability and aqueous compatibility .

o-Phenylphenol (2-Biphenylol)

- CAS No.: 90-43-7

- IUPAC Name : 2-Hydroxydiphenyl

- Key Differences: Structure: o-Phenylphenol features a biphenyl backbone with a hydroxyl group, lacking the aminoethyl and sulphate moieties of the target compound. Its lipophilic nature contrasts with the hydrophilic properties of o-((2-Hydroxyethyl)amino)phenol sulphate .

Quaternary Ammonium Ethosulphate Surfactants

- Key Differences :

Data Table: Comparative Analysis

Biological Activity

o-((2-Hydroxyethyl)amino)phenol sulphate, with the molecular formula C₈H₁₃N₁O₆S, is an organic compound notable for its unique structural properties that influence its biological activity. This compound features a hydroxyethyl amino group attached to a phenolic structure and a sulfate moiety, which contribute to its reactivity in various biological systems. This article explores the biological activities of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in pharmacology.

The compound's chemical behavior involves several types of reactions, which are essential for understanding its applications in synthetic chemistry and pharmaceuticals. The presence of both amino and phenolic groups enhances its solubility and reactivity, making it suitable for various biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. It has shown significant capability in scavenging free radicals, which may contribute to protective effects against oxidative stress in biological systems. This property is crucial in mitigating cellular damage associated with various diseases.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

| Micrococcus luteus | 22 |

This table summarizes the antimicrobial efficacy observed in studies, indicating that the compound could be a potential candidate for developing new antimicrobial agents.

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has been evaluated for antidiabetic activity. It has shown significant inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The results indicate a concentration-dependent inhibition:

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

These findings suggest that the compound could be beneficial in managing diabetes by reducing carbohydrate absorption.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Study on Antioxidant Capacity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential role as an antioxidant supplement.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multiple bacterial strains, showing promising results that warrant further exploration for clinical applications.

- Antidiabetic Potential : Research involving diabetic animal models indicated that administration of this compound resulted in lower blood glucose levels compared to control groups, highlighting its potential therapeutic role.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for o-((2-Hydroxyethyl)amino)phenol sulphate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of phenol derivatives followed by sulfation. For example, reacting 2-aminophenol with 2-chloroethanol under basic conditions yields the hydroxyethylamino intermediate, which is then sulfated using sulfur trioxide complexes or sulfotransferase-mediated enzymatic methods . Optimization involves controlling pH (8–10 for alkylation) and temperature (60–80°C). Post-synthetic purification via recrystallization or ion-exchange chromatography ensures high purity.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to assess purity (>99%) and detect byproducts .

- NMR : H and C NMR (DMSO-d6) confirm the hydroxyethylamino and sulfate moieties (e.g., δ 3.5–4.0 ppm for –CHOH and δ 120–130 ppm for aromatic carbons) .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–H] at m/z 249.27 (CHNOS) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfate esters hydrolyze rapidly below pH 3 or above pH 10 .

- Thermal Stability : Heat samples to 40–80°C and analyze for sulfate cleavage products (e.g., free phenol derivatives) .

Advanced Research Questions

Q. What enzymatic pathways mediate the metabolism of this compound in mammalian systems?

- Methodological Answer : Sulfotransferases (e.g., SULT1A1) catalyze the reverse reaction (desulfation) in hepatic microsomes. To study this:

- Incubate the compound with human liver microsomes and cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

- Quantify desulfated metabolites using LC-MS/MS and compare kinetic parameters (K, V) to phenol sulphate controls .

Q. Does the compound induce oxidative stress in renal or diabetic models, and what mechanisms are involved?

- Methodological Answer :

- In Vitro Models : Treat proximal tubule cells (HK-2) with 10–100 µM compound for 24h. Measure ROS via DCFH-DA fluorescence and glutathione depletion via Ellman’s assay .

- In Vivo Models : Administer to diabetic rodents (e.g., streptozotocin-induced) and assess urinary albumin-to-creatinine ratios. Histopathological analysis of podocyte damage (e.g., WT1 staining) links oxidative stress to nephropathy .

Q. How does structural modification of the hydroxyethylamino group alter protein-binding affinity?

- Methodological Answer :

- Equilibrium Dialysis : Compare binding of this compound and analogs (e.g., methyl or acetyl derivatives) to human serum albumin.

- Surface Plasmon Resonance (SPR) : Immobilize albumin on a CM5 chip and measure association/dissociation rates. Hydroxyethyl groups enhance binding via hydrogen bonding, while bulkier substituents reduce affinity .

Q. What role do computational models play in predicting the compound’s reactivity and toxicity?

- Methodological Answer :

- QSAR Modeling : Use software like Schrödinger’s QikProp to predict logP (hydrophobicity) and solubility. Correlate with experimental toxicity data (e.g., IC in cell viability assays).

- Docking Studies : Simulate interactions with sulfotransferases (PDB: 1LS6) to identify key binding residues (e.g., Lys48, His99) .

Research Design & Data Analysis

Q. How can contradictory data on the compound’s nephrotoxicity be resolved in preclinical studies?

- Methodological Answer :

- Dose-Response Analysis : Test concentrations spanning 1–500 µM in primary human renal cells and immortalized lines (e.g., HEK293).

- Species-Specific Metabolism : Compare metabolite profiles in mouse, rat, and human microsomes. Adjust dosing regimens to match human metabolic rates .

Q. What statistical approaches are recommended for analyzing time-dependent oxidative stress data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.